6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, two methyl groups at the 2nd position, and a dihydro-benzopyran-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-chromen-4-one and isobutyraldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:
6,8-Dichloro-2H-chromen-4-one: Lacks the dimethyl groups at the 2nd position.
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the chlorine atoms at the 6th and 8th positions.
6,8-Dimethyl-2H-chromen-4-one: Contains methyl groups instead of chlorine atoms at the 6th and 8th positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzopyran skeleton with dichloro and dimethyl substitutions that may influence its biological activities.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of benzopyran displayed potent cytotoxicity towards human Molt 4/C8 T-lymphocytes and murine L1210 leukemia cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating a promising therapeutic potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6,8-Dichloro derivative | Molt 4/C8 | 15 |
6,8-Dichloro derivative | L1210 | 20 |
Melphalan | L1210 | 53 |
The mechanism by which benzopyran derivatives exert their antiproliferative effects may involve the induction of apoptosis in cancer cells. Studies suggest that these compounds can activate caspase pathways and modulate cell cycle progression. Specifically, they have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Antimicrobial Activity
In addition to anticancer properties, benzopyran derivatives have exhibited antimicrobial activities. For instance, compounds with similar structures have been tested against various bacterial strains such as Bacillus subtilis and Aspergillus niger. The presence of halogen substituents was found to enhance antimicrobial efficacy .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 32 µg/mL |
Aspergillus niger | 64 µg/mL |
In Vivo Studies
In vivo toxicity studies conducted on mice showed that doses of up to 300 mg/kg of related benzopyran compounds did not result in mortality or significant neurotoxicity. Observations indicated that these compounds were well-tolerated in animal models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors such as dihydrocoumarin. The synthetic routes often include halogenation and functional group modifications to achieve the desired structure .
Properties
IUPAC Name |
6,8-dichloro-2,2-dimethyl-3H-chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-11(2)5-9(14)7-3-6(12)4-8(13)10(7)15-11/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKBJCINFJOFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.